The compound was synthesized at Takeda Chemical Industries, Ltd., located in Osaka, Japan. Its development is part of ongoing research into antifungal agents that can address the growing issue of antifungal resistance in clinical settings.
TAK 456 is classified as a triazole antifungal agent. This class of drugs is characterized by a five-membered ring containing three nitrogen atoms, which plays a critical role in their pharmacological activity. Triazoles are widely used in treating systemic fungal infections due to their efficacy and safety profiles.
The synthesis of TAK 456 involves several key steps:
Industrial production methods for TAK 456 are optimized for large-scale synthesis, utilizing automated reactors and continuous flow processes to ensure high purity and consistency of the final product.
The molecular structure of TAK 456 can be represented by its chemical formula . The compound features a complex arrangement that includes multiple functional groups critical for its biological activity.
TAK 456 can undergo various chemical reactions:
Common reagents used include:
TAK 456 exerts its antifungal effects primarily by inhibiting the enzyme lanosterol demethylase, which is involved in sterol biosynthesis. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased cell permeability and ultimately cell death.
In vitro studies show that TAK 456 inhibits sterol synthesis in Candida albicans and Aspergillus fumigatus with half-maximal inhibitory concentrations ranging from 3 to 11 ng/ml .
Relevant analyses confirm that TAK 456 maintains high purity (>99%) during synthesis and storage .
TAK 456 has significant applications in various fields:
TAK-456 (chemical name not disclosed in sources) is a novel oral triazole antifungal agent characterized by its broad-spectrum activity against medically significant fungi. It belongs to the azole class, which inhibits fungal cytochrome P450-dependent 14α-demethylase, a key enzyme in ergosterol biosynthesis. This inhibition disrupts cell membrane integrity, leading to fungal cell death. TAK-456 demonstrates potent in vitro and in vivo activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, though it exhibits reduced efficacy against Candida glabrata [1] [9].
Key pharmacological attributes include:
Table 1: In Vitro Antifungal Activity of TAK-456 vs. Comparators (MIC90 μg/ml)
Organism | TAK-456 | Fluconazole | Itraconazole | Voriconazole | Amphotericin B |
---|---|---|---|---|---|
C. albicans | 0.25 | 4 | 0.5 | 0.13 | 0.5 |
A. fumigatus | 1 | >64 | 0.5 | 0.5 | 0.5 |
The development of TAK-456 addressed critical gaps in mid-1990s antifungal therapy:
TAK-456 emerged as a structural analog of earlier triazoles, optimized for increased penetration into fungal cells and reduced susceptibility to efflux pumps. Its tetrazolylmethyl side chain (shared with agents like voriconazole) enhances binding to fungal cytochrome P450 enzymes while maintaining oral absorption [9].
Invasive fungal infections (IFIs) pose life-threatening risks to immunocompromised patients due to:
Table 2: Impact of Invasive Fungal Infections in High-Risk Groups
Patient Population | Incidence of IFIs | Common Pathogens | Attributable Mortality |
---|---|---|---|
Acute Leukemia | 5–15% | Aspergillus spp., Candida spp. | 40–95% |
Allogeneic HCT | 5–12% | Aspergillus spp. | 60–90% |
Solid Organ Transplant | 1–15% | Candida spp., Aspergillus spp. | 20–70% |
TAK-456’s broad spectrum addresses pathogens prevalent in these populations, particularly Aspergillus and fluconazole-resistant Candida. Its oral formulation offers potential for outpatient step-down therapy, reducing hospital stays [1] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7